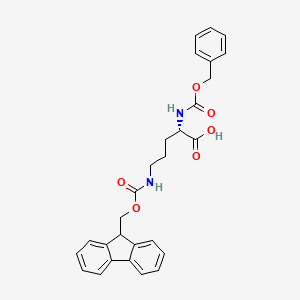

Z-Orn(fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

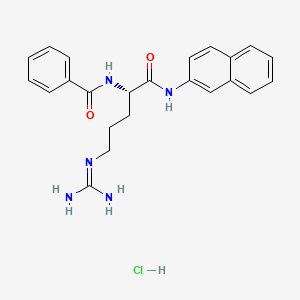

Z-Orn(fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Folding

Z-Orn(fmoc)-OH, as a derivative of the amino acid ornithine, plays a crucial role in peptide synthesis and structure formation. Its applications in scientific research are primarily centered around its ability to influence peptide folding and interactions. For example, the introduction of specific amino acids like Orn(i-PrCO-Hao), which is closely related to this compound in terms of its role in peptide synthesis, can induce peptides to fold into β-sheet-like structures that dimerize through β-sheet interactions. This capability is utilized in peptide synthesis, especially when incorporating the Fmoc derivative of such amino acids, demonstrating their behavior similar to regular amino acids in peptide synthesis processes. These findings highlight the significance of this compound and its derivatives in promoting specific structural configurations in peptides, which is essential for understanding peptide behavior and designing peptides with desired functions (Nowick et al., 2002).

Antibacterial and Anti-inflammatory Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have opened new avenues for developing biomedical materials. This compound and its derivatives, when used as self-assembling building blocks, demonstrate promising antibacterial and anti-inflammatory capabilities. These materials, through their self-assembly into nanostructures, can inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. This application showcases the potential of this compound in creating enhanced composite materials for biomedical applications, underlining its importance in the development of new therapeutic strategies (Schnaider et al., 2019).

Hydrogel Formation and Silver Nanocluster Stabilization

This compound, as part of its broader applications, has been utilized in the formation of hydrogels, serving as an efficient, stable, and transparent hydrogel matrix. This application is particularly noteworthy for the preparation and stabilization of fluorescent few-atom silver nanoclusters. The hydrogel formed by this compound can spontaneously reduce silver ions in the presence of sunlight at physiological pH and room temperature, leading to the formation of silver nanoclusters within the hydrogel matrix. These nanoclusters exhibit fluorescent properties, offering potential applications in biosensing and imaging. The ability of this compound to form stable hydrogels and stabilize silver nanoclusters highlights its versatility and potential in nanotechnology and material science applications (Roy & Banerjee, 2011).

Mechanism of Action

Target of Action

Z-Orn(fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-amino acids are known to have antimicrobial properties, particularly against gram-positive bacteria .

Mode of Action

The mode of action of this compound involves the self-assembly of the compound into structures such as hydrogels . This self-assembly is facilitated by a balance of various non-covalent interactions within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking . The Fmoc group plays a crucial role in this process, contributing to the compound’s ability to form these structures .

Biochemical Pathways

These interactions can influence cellular processes and potentially contribute to their antimicrobial activity .

Pharmacokinetics

Studies on similar fmoc-amino acids suggest that these compounds may have favorable oral bioavailability and in-vivo tolerance .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its self-assembly into structures such as hydrogels . These structures can interact with cells and biological molecules, influencing various cellular processes. For instance, certain Fmoc-amino acids have been shown to exhibit antimicrobial activity, reducing bacterial load in certain models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules

Biochemical Analysis

Biochemical Properties

Z-Orn(fmoc)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The fluorenylmethyloxycarbonyl (fmoc) group in this compound is known for its self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the fmoc moiety . This property allows this compound to promote the association of peptide building blocks .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The fmoc group in this compound can promote the association of peptide building blocks, which is crucial in peptide synthesis

Properties

IUPAC Name |

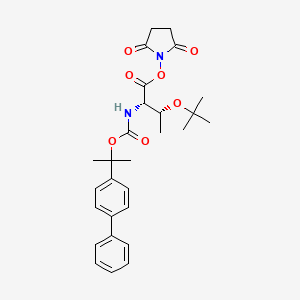

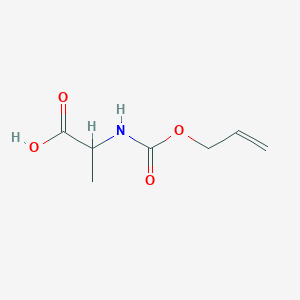

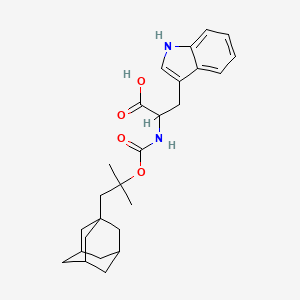

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQVIBFPUQDGA-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679964 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201048-68-2 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.